1-(2-Bromobenzyl)-1H-imidazole
Overview
Description
1-(2-Bromobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives It features a bromobenzyl group attached to the nitrogen atom of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Benzyl imidazole derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, inhibiting their activity. The bromobenzyl group enhances its binding affinity and specificity towards certain biological targets, leading to its therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
1-(2-Fluorobenzyl)-1H-imidazole:
Uniqueness: 1-(2-Bromobenzyl)-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQPWBLBKUIDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533456 | |
Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72459-45-1 | |
Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Bromobenzyl)-1H-imidazole in organic synthesis, and how does the reaction proceed?
A1: this compound serves as a valuable precursor for synthesizing substituted 5H-imidazo[2,1-a]isoindoles []. This reaction proceeds through a copper(I)-catalyzed intramolecular C-arylation. In the presence of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as the ligand, and potassium phosphate (K3PO4) as the base, the aryl bromide moiety within this compound undergoes intramolecular coupling with the imidazole ring. This reaction occurs in a DMF/o-xylene solvent mixture at an elevated temperature of 145 °C, leading to the formation of the desired 5H-imidazo[2,1-a]isoindole product in high yields [].
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